molecular formula C14H10F2OS B1423528 (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone CAS No. 1332355-11-9

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Cat. No.: B1423528
CAS No.: 1332355-11-9
M. Wt: 264.29 g/mol
InChI Key: YRLPZUGLHJRHFY-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is an organic compound with the molecular formula C14H10F2OS and a molecular weight of 264.29 g/mol . This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methylsulfanyl group on another phenyl ring, connected through a methanone bridge. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone typically involves the reaction of 2,5-difluorobenzoyl chloride with 3-(methylsulfanyl)phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone
  • (2,6-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Uniqueness

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern can lead to different electronic and steric effects compared to other isomers, making it a distinct compound for various applications .

Properties

IUPAC Name

(2,5-difluorophenyl)-(3-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLPZUGLHJRHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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